3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that features a unique structure combining triazine and benzoxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with an ethylsulfanyl-substituted benzoxazepine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazino[5,6-d][3,1]benzoxazepine derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 3-(Ethylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 3-(Ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine .
Uniqueness
3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
3-ethylsulfanyl-6-methyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C13H12N4OS/c1-3-19-13-15-12-11(16-17-13)9-6-4-5-7-10(9)14-8(2)18-12/h4-7H,3H2,1-2H3 |
InChI Key |
HFFPTKUHUMAYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N=C(O2)C)N=N1 |
Origin of Product |
United States |
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